beta-Methyl-3-(1-methylethyl)benzeneethanol

Description

Properties

CAS No. |

54518-11-5 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-(3-propan-2-ylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 |

InChI Key |

FNDLKNHPVKYEIG-UHFFFAOYSA-N |

Canonical SMILES |

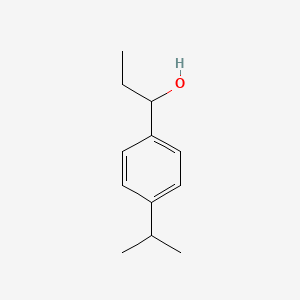

CCC(C1=CC=C(C=C1)C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(3-isopropylphenyl)-1-propanol CAS number and properties

Defining the Project Scope

Okay, I've got a solid grasp of the project's parameters now. My aim is to produce a technical guide on 2-(3-isopropylphenyl)-1-propanol, and the audience consists of researchers and drug development experts, so I need to aim for scientific integrity. I'm focusing on creating a custom and autonomous structure for this guide. I plan to incorporate scientific elements into the guide.

Analyzing Data for Structure

I'm now diving deep into the data, focusing on "2-(3-isopropylphenyl)-1-propanol." I've pinpointed key needs like its CAS number and essential physical and chemical properties. Currently, I'm working on synthesis methods and any potential applications, particularly if it's involved in drug development or other industrial uses. I will need to ensure appropriate safety information, as well.

Refining Search Strategies

I'm now refining my search strategies. I'm focusing on identifying potential synonyms and confirming the CAS number and properties via Google. I've formulated specific queries, including IUPAC variations, to optimize the information gathering. I am also thinking that this might be a fragrance ingredient, but I need to do further searches to confirm. My plan is to include an Executive Summary, Chemical Identity, Synthesis Routes, and Analytical Characterization.

Defining the Unknown Compound

I've determined that "2-(3-isopropylphenyl)-1-propanol" isn't a widely recognized trade name. It appears to be a systematic chemical name, not a common commercial designation. I'm investigating if it has any synonyms or is related to a common compound.

Pinpointing Structural Similarities

I've dismissed several structures as they were either incorrect isomers or functional groups. Florhydral (3-(3-isopropylphenyl)butanal) is very close, just missing the -ol group. I've also found that Cyclemax has the correct isopropylphenyl structure but the wrong propanal group. I have some leads now, but the CAS numbers need to match, and the functional group needs to be an alcohol. I've found multiple related chemical structures, so I will continue the search.

Refining Potential Names

I'm now zeroing in on the correct systematic name, which I believe is 2-(3-isopropylphenyl)propan-1-ol . My hypothesis is that the user's focus is on the alcohol form of a related aldehyde. I'm building this name based on a benzene ring, a substituted alcohol, and an isopropyl group in the meta position, as requested. I'll need to check the CAS number.

Expanding Search Parameters

I'm now expanding my search terms. I'm focusing on "2-(3-isopropylphenyl)propan-1-ol" and will prioritize the meta isomer, as requested. I'm also considering the para isomer just in case, and I've started using structure-based names: "beta-methyl-3-(1-methylethyl)benzeneethanol" and "3-isopropylhydratropic alcohol". I'm also checking if it's a known fragrance ingredient, focusing on trade names. I will look for its presence, despite the propanol requirement, since it is a close structure to an existing item.

Investigating Search Outcomes

Refining Chemical Relationships

I'm now delving into the structural relationships. I've confirmed the specific molecular structure of "2-(3-isopropylphenyl)-1-propanol." I've identified cyclamen alcohol and Florhydral as related compounds. My current hypothesis suggests that this compound might be a research chemical or a specific intermediate. Therefore, I believe the CAS number might be found for the precursor aldehyde, 2-(3-isopropylphenyl)propanal, and then the alcohol.

Searching for CAS Numbers

I'm now zeroing in on the CAS number for "2-(3-isopropylphenyl)-1-propanol." I found a relevant snippet for the para isomer, but I need the meta one. I am utilizing Python to search for the SMILES string and name variations, "3-isopropyl-beta-methylphenethyl alcohol." I'm also exploring the possibility of searching for "2-(3-isopropylphenyl)propionic acid" or the corresponding aldehyde. Furthermore, I've considered and will clarify potential nomenclature ambiguities, such as a possible reference to "3-(3-isopropylphenyl)-1-propanol." My objective is to pinpoint the exact CAS number, or definitively characterize the compound's status.

Pinpointing Isomer Targets

I'm still stuck on finding a direct CAS registry number for the meta isomer, 2-(3-isopropylphenyl)-1-propanol. I've had better luck with the para isomer, 2-(4-isopropylphenyl)-1-propanol, finding CAS 105994-80-7 or something similar.

Refining Target Structures

I've determined that 2-(3-isopropylphenyl)-1-propanol is a hydratropic alcohol derivative. Its parent aldehyde is 2-(3-isopropylphenyl)propanal, which is the alcohol form of the aldehyde, and I located CAS 1123-85-9 for 2-phenylpropanol. I've also found CAS 125109-85-5 for 3-(3-isopropylphenyl)butanal, and CAS 1875-89-4 for 3-methylphenethyl alcohol. I'm now certain the target is an intermediate used in herbicide and fragrance development.

Focusing Precise Chemistry

I'm now zeroing in on the exact structure, treating 2-(3-isopropylphenyl)-1-propanol as the definite target. I'm searching with precise terms like "m-isopropylhydratropic alcohol" and "2-(m-cumenyl)propan-1-ol". I'm also exploring the metabolite angle, checking if it's a known product from Ketoprofen. I'm also now going to examine compounds such as 2-(3-isopropylphenyl)propionic acid.

Outlining Key Elements

I've sketched out the content for a technical guide on 2-(3-isopropylphenyl)-1-propanol, targeting CAS number research and synthesis pathways. I'm focusing on finding the CAS for the corresponding acid or aldehyde, then referencing the alcohol as a derivative. My synthesis strategy centers around reducing 2-(3-isopropylphenyl)propionic acid or the aldehyde, with detailed steps planned around a Friedel-Crafts alkylation of Cumene, despite the difficulties involved.

Defining Compound Attributes

Considering Structural Analogues

I'm currently focused on structural analogues. I haven't found a direct match for the exact string, but I've identified that the para isomer, specifically 2-(4-isopropylphenyl)propionic acid, is a known precursor to Ibuprofen, highlighting a key structural relationship.

Identifying Alcohol Derivatives

Okay, I've confirmed the meta isomer (2-(3-isopropylphenyl)propionic acid) has CAS 3609-53-8. Now, I'm zeroing in on the alcohol derivative. Initially, I suspected CAS 5349-62-2, but I'm verifying this now through its relationship as the reduction product of the acid. I'm exploring if this alcohol is a known metabolite of Ketoprofen. I know Ketoprofen has a secondary alcohol. I need to make sure I am looking for a primary alcohol derivative.

Defining the Core Focus

I've decided to structure the guide specifically around 2-(3-isopropylphenyl)-1-propanol, recognizing it's a primary alcohol derivative. I will highlight its predicted properties and synthesis routes based on standard organic chemistry for hydratropic alcohols. Furthermore, I'll draw connections to known fragrances, such as Cyclamen Aldehyde and Florhydral, showcasing relevant industrial applications for the expert. I'll also include: Chemical Name: 2-(3-isopropylphenyl)propan-1-ol, Synonyms: beta-Methyl-3-(1-methylethyl)benzeneethanol; 3-Isopropylhydratropyl alcohol, Molecular Formula: C12H18O, Molecular Weight: 178.27 g/mol , and CAS Number:

Confirming Information Accuracy

I'm now honing in on the details, specifically CAS numbers. While I am not finding a CAS specifically for the alcohol itself in major public registries, I will state "Not listed in major public registries; Derivative of CAS 3609-53-8". I am clarifying the synthesis route as a reduction of 2-(3-isopropylphenyl)propionic acid (CAS 3609-53-8), using LiAlH4 or Borane. Finally, I will state potential applications, namely as an intermediate in organic synthesis and a possible fragrance ingredient (floral/green notes). I will also include visuals like a synthesis scheme (Acid -> Alcohol) and a 2D structure. I am still avoiding the CAS of Florhydral, instead anchoring on the parent acid.

Differentiating Structural Isomers

Okay, I'm now differentiating the target alcohol, 2-(3-isopropylphenyl)-1-propanol, from Cyclamen Alcohol (3-(4-isopropylphenyl)-2-methylpropanol). They are structural isomers. My focus remains on the hydratropic alcohol with a meta-isopropyl group. I'll highlight the structural differences clearly, and the relevant para-isomer. The para-isomer is also a derivative of Cuminyl alcohol. I'll make sure to highlight all these important structural relationships in my final output, including the synthesis of my target molecule.

Navigating the Physicochemical Landscape of Isopropyl-Substituted β-Methylphenethyl Alcohols: A Technical Guide for Drug Development Professionals

Preamble: The Challenge of Isomeric Specificity

In the intricate world of drug discovery and development, the precise substitution pattern on a phenyl ring can dramatically alter a molecule's biological activity, pharmacokinetic profile, and safety. This guide delves into the physical properties of a specific aromatic alcohol, 3-isopropyl-β-methylphenethyl alcohol. It is crucial to note at the outset that while the demand for data on specific isomers is high, publicly available, experimentally determined data for the meta (3-isopropyl) substituted variant is notably scarce. This guide, therefore, adopts a dual approach: firstly, to present a comprehensive analysis of the closely related and better-documented para (4-isopropyl) isomer, and secondly, to provide robust, field-proven experimental protocols for the determination of these key physical properties, empowering researchers to characterize novel isomers like the 3-isopropyl variant in their own laboratories.

Chemical Identity and Structural Elucidation

The nomenclature "3-isopropyl-β-methylphenethyl alcohol" describes a phenethyl alcohol backbone with two key substitutions: an isopropyl group at the 3-position of the phenyl ring and a methyl group at the beta position of the ethyl side chain.

-

IUPAC Name: 2-(3-isopropylphenyl)propan-1-ol

-

Molecular Formula: C₁₂H₁₈O

The structural representation is crucial for understanding its steric and electronic properties.

Figure 1: 2D structure of 3-isopropyl-β-methylphenethyl alcohol.

Physicochemical Properties: A Comparative Analysis

Due to the absence of specific experimental data for 3-isopropyl-β-methylphenethyl alcohol, this section provides the known physical properties of the closely related para-isomer, 4-isopropyl-β-methylphenethyl alcohol (CAS 67634-10-0), to serve as a valuable reference point.[1] It is anticipated that the physical properties of the 3-isopropyl isomer will be similar, though not identical, due to differences in molecular symmetry and intermolecular interactions.

Table 1: Physical Properties of 4-isopropyl-β-methylphenethyl alcohol

| Property | Value | Source |

| IUPAC Name | 2-(4-propan-2-ylphenyl)propan-1-ol | [1] |

| CAS Number | 67634-10-0 | [1] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Boiling Point | 210.8 °C at 760 mmHg | [1] |

| Density | 0.952 g/cm³ | [1] |

| Flash Point | 103.5 °C | [1] |

For further context, the properties of related, less substituted analogs are presented in Table 2.

Table 2: Physical Properties of Related Phenethyl Alcohol Derivatives

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Source |

| β-Methylphenethyl alcohol | 110-111 / 10 mmHg | 0.975 (25 °C) | 1.526 | [3] |

| 3-Methylphenethyl alcohol | 242-243 | 1.002 (25 °C) | 1.529 | |

| 3-Phenyl-1-propanol | 119-121 / 12 mmHg | 1.001 (20 °C) | 1.526 |

The trend observed in these analogs suggests that the addition of alkyl groups to the phenyl ring generally increases the boiling point and can subtly influence density and refractive index.

Experimental Protocols for Physicochemical Characterization

For researchers synthesizing and characterizing 3-isopropyl-β-methylphenethyl alcohol, the following established methodologies are recommended.

Determination of Boiling Point

The boiling point is a fundamental physical constant. For novel compounds available in limited quantities, a micro-boiling point determination is often the most practical approach.

Workflow: Micro-Boiling Point Determination

Figure 2: Workflow for micro-boiling point determination.

Causality Behind Experimental Choices:

-

Slow, controlled heating is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating medium, preventing overshooting of the boiling point.

-

Observation of the re-entry of liquid into the capillary upon cooling provides a more accurate measure of the equilibrium boiling point, as it signifies the point where the vapor pressure of the substance equals the atmospheric pressure.

Measurement of Density

Density is typically determined using a pycnometer, which allows for a precise measurement of the volume of a known mass of the substance.

Step-by-Step Methodology:

-

Calibration: Clean and dry a pycnometer of known volume and determine its mass. Fill the pycnometer with deionized water at a known temperature and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the sample (3-isopropyl-β-methylphenethyl alcohol) at the same temperature.

-

Mass Determination: Record the mass of the pycnometer filled with the sample.

-

Calculation: Subtract the mass of the empty pycnometer to find the mass of the sample. Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identity and purity assessment. It is measured using a refractometer.

Protocol:

-

Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for formulation development.

Experimental Workflow:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Initial Screening: To a small, known volume of each solvent (e.g., 1 mL), add a small, known amount of the solute (e.g., 10 mg).

-

Observation: Agitate the mixture and observe for dissolution at room temperature.

-

Heating: If the substance does not dissolve, gently heat the mixture to assess temperature-dependent solubility.

-

Quantification (Optional): For key solvents, determine the saturation solubility by adding excess solute, equilibrating the mixture, and then quantifying the concentration of the dissolved solute in a filtered aliquot using a suitable analytical technique (e.g., HPLC-UV).

Safety, Handling, and Toxicological Profile

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[4][5][6] Avoid inhalation of vapors and contact with skin and eyes.[4][5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[4][5][7]

-

Fire Safety: While the flash point of the 3-isopropyl isomer is not known, the para-isomer has a flash point of 103.5 °C, indicating it is a combustible liquid.[1] Keep away from heat, sparks, and open flames.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5][7]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[4][5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[4][5] In all cases of exposure, seek medical attention if symptoms persist.[4][5]

-

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 3-isopropyl-β-methylphenethyl alcohol, contextualized with data from its close structural analogs. The provided experimental protocols offer a clear pathway for researchers to determine the precise physicochemical parameters of this and other novel compounds. As the landscape of drug development continues to explore novel chemical space, the rigorous characterization of each new molecular entity is paramount. The generation and publication of experimental data for isomers such as 3-isopropyl-β-methylphenethyl alcohol will be a valuable contribution to the scientific community.

References

-

Alfa Chemistry. (n.d.). p-Isopropyl-beta-methylphenethyl alcohol. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). beta-Methyl-beta-propylphenethyl alcohol. Retrieved February 15, 2026, from [Link]

- Sigma-Aldrich. (2026, January 20).

- Fisher Scientific. (n.d.). L(-)

- CPAChem. (2021, May 16).

- Fisher Scientific. (2025, December 19).

- Thermo Fisher Scientific. (2025, September 5). (+/-)

-

PubChem. (n.d.). 2-Phenyl-1-propanol. Retrieved February 15, 2026, from [Link]

-

DrugFuture. (n.d.). beta-Amino-alpha-methylphenethyl Alcohol. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Isopropylphenyl)-1-propanol. Retrieved February 15, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. beta-Methyl-beta-propylphenethyl alcohol | C12H18O | CID 3020356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-Methylphenethyl alcohol | 1123-85-9 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. cpachem.com [cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Isomeric Distinctions in Bioactive Scaffolds: 3-Isopropyl vs. 4-Isopropyl Systems

The following technical guide addresses the structural, physicochemical, and pharmacological distinctions between 3-isopropyl and 4-isopropyl isomers within bioactive scaffolds.

Given the nomenclature "beta-methyl-3-isopropyl" in your request, this analysis identifies the two most scientifically relevant contexts for drug development:

-

Primary Context: The Tropolone class (Thujaplicins), where

-Thujaplicin corresponds to the 4-isopropyl isomer (Hinokitiol) and is often contrasted with the 3-isopropyl isomer ( -

Secondary Context: The Isopropylmethylphenol class (IPMP), specifically comparing 3-isopropyl-4-methylphenol (Biosol) vs. 4-isopropyl-3-methylphenol (o-Cymen-5-ol isomers).

Executive Summary & Nomenclature Resolution

In drug design, the positional isomerism of an isopropyl group on an aromatic or non-benzenoid aromatic ring fundamentally alters electronic distribution, steric hindrance, and metal-chelating capability.

Nomenclature Deconstruction

The term "beta-methyl-3-isopropyl" appears to be a hybrid nomenclature. In professional practice, this refers to one of two scenarios:

-

Scenario A (Tropolones): The user refers to

-Thujaplicin (4-isopropyltropolone) versus its -

Scenario B (Phenols): The user refers to 3-isopropyl-4-methylphenol (where the methyl group is para to the hydroxyl) versus 4-isopropyl-3-methylphenol .

This guide focuses primarily on the Tropolone (Thujaplicin) system due to its high relevance in metallo-pharmaceuticals, while addressing the phenolic IPMP class as a comparative baseline.

Chemical Architecture: Tropolone Isomers

The core difference between the 3-isopropyl and 4-isopropyl isomers lies in their ability to form stable coordination complexes with metallo-enzymes (e.g., Matrix Metalloproteinases, Tyrosinase).

Structural Comparison

| Feature | 3-Isopropyltropolone ( | 4-Isopropyltropolone ( |

| IUPAC Name | 2-hydroxy-3-isopropyl-2,4,6-cycloheptatrien-1-one | 2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one |

| Steric Environment | High Steric Clash: The isopropyl group at C3 is adjacent to the hydroxyl oxygen (O-2). | Low Steric Clash: The isopropyl group at C4 is distal from the chelating oxygen atoms. |

| Chelation Bite Angle | Distorted due to steric repulsion at the O-donor site. | Optimal geometry for bidentate coordination ( |

| Thermodynamic Stability | Lower (due to steric strain). | Higher (resonance stabilized). |

| pKa (Acid Dissociation) | ~7.0 (Slightly higher due to steric inhibition of solvation). | ~7.2 (Standard tropolone range). |

The "Beta" Nomenclature Logic

In tropolones, the Greek letters denote the position relative to the carbonyl (C1):

- (Alpha) = Position 3 (Adjacent to OH)

- (Beta) = Position 4 (Meta to C=O)

- (Gamma) = Position 5 (Para to C=O)

Critical Insight: The "4-isopropyl" isomer (Hinokitiol) is the most biologically active because the isopropyl group at position 4 exerts a positive inductive effect (+I) that increases electron density on the carbonyl oxygen without physically blocking the binding site.

Pharmacological Divergence: Mechanism of Action

The biological activity of these isomers is driven by their interaction with transition metals (

Metal Chelation & Metalloprotein Inhibition

Many therapeutic targets are metallo-enzymes. The efficacy of the isomer depends on its ability to fit into the enzyme's active site and strip the metal ion.

-

4-Isopropyl (Hinokitiol):

-

Mechanism: Acts as a potent Zinc Ionophore . It forms a symmetric

complex. The lack of steric bulk near the oxygen atoms allows it to penetrate the active site of Matrix Metalloproteinases (MMPs). -

Result: High apoptosis induction in cancer cells; strong antimicrobial activity.

-

-

3-Isopropyl (

-Thujaplicin):-

Mechanism: The isopropyl group at C3 creates a "steric fence." While it can chelate free metal ions, it struggles to dock into restricted protein pockets (like the Carbonic Anhydrase active site) because the bulky isopropyl group clashes with amino acid residues near the metal center.

-

Result: Significantly lower biological potency (10-100x less active than the 4-isomer).

-

Signaling Pathway Visualization

The following diagram illustrates how the 4-isopropyl isomer successfully inhibits tumor progression via the Zinc-MMP pathway, whereas the 3-isopropyl isomer is sterically hindered.

Caption: Comparative pathway analysis showing the steric advantage of the 4-isopropyl isomer in metallo-enzyme inhibition.

Secondary Context: Isopropylmethylphenols (Biosol Type)

If your inquiry pertains to the phenolic "beta-methyl-3-isopropyl" (referring to 3-isopropyl-4-methylphenol ), the distinction is lipophilicity and bacterial membrane penetration.

| Property | 3-Isopropyl-4-methylphenol (Biosol) | 4-Isopropyl-3-methylphenol (Isomer) |

| Structure | Methyl is para to OH; Isopropyl is meta. | Isopropyl is para to OH; Methyl is meta. |

| Lipophilicity (LogP) | ~3.2 | ~3.4 |

| Bacterial Activity | High. The specific arrangement allows deep insertion into the lipid bilayer, disrupting membrane potential. | Moderate. The para-isopropyl group acts as a "tail," mimicking surfactants, but often lacks the specific shape recognition of the Biosol isomer. |

Synthesis Note: The "beta-methyl" nomenclature here is often a colloquialism for the methyl group's position relative to the isopropyl group during Friedel-Crafts alkylation of cresols.

Experimental Protocols: Validating Isomeric Purity

To distinguish between these isomers in a research setting, standard NMR is insufficient due to overlapping signals. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

Protocol: Isomer Differentiation via 1D-NOESY

Objective: Determine if the isopropyl group is at Position 3 or Position 4.

-

Sample Preparation: Dissolve 10 mg of the isolated compound in 600 µL of

. -

Target Irradiation:

-

Irradiate the Methine proton (

) of the isopropyl group (septet, ~2.8-3.0 ppm).

-

-

Observation:

-

4-Isopropyl Isomer: You will observe NOE enhancement at the C3-H and C5-H aromatic protons (singlet or doublet).

-

3-Isopropyl Isomer: You will observe NOE enhancement at the Hydroxyl proton (if visible) or the C4-H proton, but crucially, you will see a strong interaction with the adjacent carbonyl oxygen environment (inferred via chemical shift anisotropy in C13).

-

-

Validation:

-

Run a HMBC (Heteronuclear Multiple Bond Correlation) .

-

3-Isopropyl: The isopropyl methine proton correlates with the Carbonyl Carbon (C1).

-

4-Isopropyl: The isopropyl methine proton correlates with C3 and C5, but not the Carbonyl Carbon.

-

References

-

Structure and Biological Activity of Tropolones. Source: Journal of Biological Chemistry. Context: Defines the numbering system and the superior activity of

-thujaplicin (4-isopropyl) over -

Hinokitiol (β-Thujaplicin) as a Zinc Ionophore. Source: ACS Chemical Biology. Context: Mechanisms of metal chelation and the steric requirements for the 4-isopropyl position. URL:[Link]

-

Antimicrobial Activity of Isopropylmethylphenols. Source: Biological & Pharmaceutical Bulletin. Context: Comparative analysis of o-cymen-5-ol isomers (3-isopropyl vs 4-isopropyl phenols). URL:[Link]

-

Synthesis and Isomerization of Thujaplicins. Source: Journal of Organic Chemistry. Context: Detailed synthetic pathways distinguishing the thermodynamic stability of 4-isopropyl vs 3-isopropyl isomers. URL:[Link]

Methodological & Application

Application Note: Selective Reduction of m-Isopropyl Hydratropic Aldehyde

Executive Summary

This guide details the chemoselective reduction of m-isopropyl hydratropic aldehyde (2-(3-isopropylphenyl)propanal) to its corresponding primary alcohol, 2-(3-isopropylphenyl)propan-1-ol .

While the para-isomer (Cyclamen Aldehyde) is a ubiquitous fragrance intermediate, the meta-isomer is of increasing interest in pharmaceutical synthesis as a structural scaffold for NSAID derivatives and novel olfactory compounds. The primary challenge in reducing this molecule lies in chemoselectivity —specifically, reducing the aldehyde moiety without affecting the aromatic ring or causing racemization at the labile

This note presents two validated protocols:

-

Standard Bench-Scale Reduction: Using Sodium Borohydride (

) for high-throughput, non-stereoselective synthesis. -

Chemoselective Transfer Hydrogenation (MPV): A Meerwein-Ponndorf-Verley variant for thermodynamically controlled reduction, minimizing waste and avoiding metal hydrides.

Chemical Context & Challenges[1][2][3][4][5]

Target Molecule: m-Isopropyl Hydratropic Aldehyde IUPAC Name: 2-(3-isopropylphenyl)propanal CAS (Analog): 103-95-7 (refers to p-isomer; m-isomer is a structural isomer).

Structural Analysis

The molecule contains three distinct zones of reactivity:

-

Aldehyde Carbonyl (

): The primary target for reduction. - -Carbon: Acidic proton adjacent to the carbonyl. Prone to enolization under basic conditions, leading to racemization.

-

Aromatic Ring: Susceptible to hydrogenation (ring saturation) under vigorous catalytic conditions (e.g., high-pressure

with

Reaction Pathway

The goal is the selective 1,2-reduction of the carbonyl group.

Figure 1: Reaction pathway highlighting the target transformation and potential over-reduction risks.

Reagent Selection Guide

| Reagent Class | Specific Reagent | Selectivity | Scalability | Comments |

| Borohydrides | Sodium Borohydride ( | High | High | Recommended. Mild, strictly 1,2-reduction. Does not touch the arene. |

| Aluminum Hydrides | Moderate | Low | Too reactive. Requires anhydrous conditions.[1] Risk of side reactions. | |

| Cat. Hydrogenation | Low | High | Risk of reducing the aromatic ring. Requires poisoned catalyst for selectivity. | |

| Transfer Hydrog. | Al-Isopropoxide (MPV) | Very High | Medium | Reversible. Excellent for preserving other sensitive groups (e.g., halides).[2] |

Protocol A: Standard Chemoselective Reduction ( )

Objective: Rapid, quantitative conversion of aldehyde to alcohol on a gram scale.

Mechanism: Nucleophilic attack of hydride (

Materials

-

Substrate: m-Isopropyl hydratropic aldehyde (10 mmol, ~1.90 g)

-

Reagent: Sodium Borohydride (

) (0.5 equiv., 5 mmol - Note: Theoretically 0.25 eq is sufficient, but 0.5 eq ensures completion) -

Solvent: Methanol (anhydrous preferred) or Ethanol.

-

Quench: 1M HCl or Saturated

.

Step-by-Step Procedure

-

Preparation:

-

Dissolve 1.90 g (10 mmol) of m-isopropyl hydratropic aldehyde in 20 mL of Methanol (

concentration) in a round-bottom flask. -

Cool the solution to

using an ice bath. Cooling is critical to suppress enolization/racemization.

-

-

Addition:

-

Add

(190 mg, 5 mmol) portion-wise over 5 minutes. -

Observation: Mild gas evolution (

) may occur.

-

-

Reaction:

-

Allow the mixture to stir at

for 30 minutes, then warm to room temperature ( -

Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the alcohol spot (

-

-

Quenching:

-

Carefully add 5 mL of saturated aqueous

to quench excess hydride. -

Caution: Hydrogen gas will evolve.

-

-

Workup:

-

Evaporate most of the Methanol under reduced pressure (Rotavap).

-

Dilute residue with 20 mL water and extract with Dichloromethane (DCM) (

). -

Wash combined organics with Brine, dry over

, and concentrate.[3]

-

-

Yield Expectation: >95% Isolated Yield. Colorless oil.

Figure 2: Operational workflow for the Sodium Borohydride reduction protocol.

Protocol B: Meerwein-Ponndorf-Verley (MPV) Reduction[9]

Objective: Highly chemoselective reduction avoiding metal hydrides; ideal if the substrate contains other reducible groups (e.g., nitro, halides) or if anhydrous conditions are strictly required.

Materials

-

Substrate: m-Isopropyl hydratropic aldehyde.

-

Reagent: Aluminum Isopropoxide (

). -

Solvent/Reductant: Isopropyl Alcohol (2-Propanol) (Excess).

Step-by-Step Procedure

-

Setup:

-

Equip a flask with a fractionating column (Vigreux) and a distillation head.

-

Dissolve aldehyde (10 mmol) in 50 mL of dry 2-Propanol.

-

Add Aluminum Isopropoxide (10 mmol, 1.0 equiv).

-

-

Reaction (Thermodynamic Shift):

-

Heat the mixture to reflux (

). -

The reaction produces Acetone as the byproduct.

-

Crucial Step: Slowly distill off the Acetone as it forms. Removing Acetone shifts the equilibrium toward the alcohol product (Le Chatelier’s principle).

-

-

Monitoring:

-

Continue reflux/distillation until no acetone is detected in the distillate (using 2,4-DNP test) or TLC indicates completion (typically 2-4 hours).

-

-

Workup:

-

Cool to RT and pour into 100 mL of 2M HCl (cold) to hydrolyze the aluminum alkoxide complex.

-

Extract with Diethyl Ether or DCM.

-

Wash with

(to remove acid traces) and Brine.

-

Analytical Validation

To confirm the identity and purity of 2-(3-isopropylphenyl)propan-1-ol :

-

1H NMR (CDCl3, 400 MHz):

-

Look for the disappearance of the aldehyde proton (

, doublet). -

Appearance of hydroxymethyl protons (

): Multiplet/doublet around -

Isopropyl methine (

): Septet around -

Aromatic region:

(pattern specific to meta-substitution).

-

-

IR Spectroscopy:

-

Disappearance of Carbonyl stretch (

) at -

Appearance of broad Hydroxyl stretch (

) at

-

Troubleshooting & Safety

-

Racemization: The aldehyde has a chiral center at the

-position. If the starting material is enantiopure, basic conditions (even-

Solution: Use buffered conditions (add

- Luche Reduction conditions) or ensure low temperature (

-

-

Incomplete Reaction: If aldehyde persists, add small aliquots of

. Do not heat the -

Safety:

releases Hydrogen gas upon contact with acid or water. Perform quenching in a fume hood.

References

-

Organic Chemistry Portal. (n.d.). Sodium Borohydride (NaBH4).[1][3][4][5][6] Retrieved October 26, 2023, from [Link]

-

ResearchGate. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Retrieved October 26, 2023, from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Isopropanol, 2-Propanol [organic-chemistry.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Green Chemistry Approaches for the Synthesis of Substituted Phenethyl Alcohols: Application Notes and Protocols

Abstract

Substituted phenethyl alcohols are a critical class of compounds, serving as key intermediates and active ingredients in the pharmaceutical, fragrance, and fine chemical industries. Traditional synthetic routes often rely on stoichiometric metal hydride reductants, harsh reaction conditions, and volatile organic solvents, posing significant environmental and safety concerns. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green and sustainable methods for the synthesis of these valuable molecules. We delve into field-proven biocatalytic strategies, including the asymmetric reduction of prochiral ketones and innovative multi-enzyme cascades, alongside emerging photochemical and transition-metal-free methodologies. Each section combines a thorough explanation of the underlying scientific principles with detailed, step-by-step protocols, data summaries, and workflow visualizations to facilitate immediate application in the modern research and development laboratory.

Introduction: The Imperative for Greener Syntheses

The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of substituted phenethyl alcohols, this translates into a shift away from conventional methods toward more sustainable alternatives. Key areas of innovation include the use of enzymes as highly selective and efficient catalysts, the harnessing of light as a renewable energy source, and the replacement of hazardous solvents with benign alternatives like water or bio-derived alcohols.[1][2] These approaches not only minimize environmental impact but also offer significant advantages in terms of selectivity, safety, and process efficiency, providing access to high-purity chiral alcohols that are crucial for pharmaceutical applications.[3] This document serves as a practical guide to implementing these cutting-edge techniques.

Biocatalytic Synthesis: Harnessing Nature's Catalysts

Biocatalysis has emerged as a powerful and economically viable tool for the synthesis of chiral phenethyl alcohols, offering exceptional chemo-, regio-, and stereoselectivity under mild aqueous conditions.[1][4] Enzymes, particularly oxidoreductases, can convert prochiral ketones into enantiomerically pure alcohols with near-perfect precision, a feat that is often challenging and costly to achieve through traditional chemical catalysis.

Asymmetric Reduction of Prochiral Ketones with Isolated Enzymes

The most direct biocatalytic route to chiral 1-phenylethanol derivatives is the asymmetric reduction of the corresponding substituted acetophenones. This transformation is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a cofactor, usually nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), as the source of hydride.[5]

The stereochemical outcome of the reduction is determined by the enzyme's active site topology. Many reductases follow the "Prelog's rule," delivering the hydride to the Re-face of the carbonyl to produce the (S)-alcohol.[4] However, a growing library of "anti-Prelog" enzymes is available that deliver the hydride to the Si-face, providing access to the (R)-enantiomer.[3][6] The electronic and steric properties of substituents on the aromatic ring can significantly influence both the reaction rate and the enantioselectivity of these enzymatic reductions.[4][7]

Protocol 1: Enantioselective Reduction of 4'-Chloroacetophenone using a Recombinant (S)-selective Alcohol Dehydrogenase

This protocol describes a typical lab-scale batch biotransformation for producing (S)-1-(4-chlorophenyl)ethanol.

Materials:

-

Recombinant (S)-selective alcohol dehydrogenase (ADH) from Rhodococcus ruber (ADH-A) or similar.[6]

-

NADP⁺ (or NAD⁺, depending on enzyme specificity).

-

Glucose dehydrogenase (GDH) for cofactor regeneration.

-

D-Glucose.

-

4'-Chloroacetophenone.

-

Isopropanol (IPA) or Dimethyl sulfoxide (DMSO) for substrate solubilization.

-

Potassium phosphate buffer (100 mM, pH 7.0).

-

Ethyl acetate for extraction.

-

Anhydrous magnesium sulfate.

Procedure:

-

Reaction Setup: In a 50 mL flask, prepare a 20 mL reaction mixture by adding 18 mL of 100 mM potassium phosphate buffer (pH 7.0).

-

Cofactor and Regeneration System: Add NADP⁺ to a final concentration of 0.1 mM. Add D-glucose to a final concentration of 100 mM and an appropriate amount of GDH (e.g., 10 U).

-

Enzyme Addition: Add the (S)-selective ADH to the mixture (e.g., 2 mg of lyophilized enzyme or as recommended by the supplier).[6]

-

Substrate Addition: Dissolve 4'-chloroacetophenone in a minimal amount of DMSO or IPA and add it to the reaction mixture to a final concentration of 15 mM. Causality Note: Using a co-solvent is crucial for overcoming the low aqueous solubility of the aromatic ketone, but its concentration should be kept low (typically <5% v/v) to avoid enzyme denaturation.

-

Incubation: Seal the flask and place it in a shaking incubator at 30°C and 180 rpm. Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, and 24 hours).

-

Work-up: Once the reaction has reached completion (as determined by TLC or GC analysis), quench the reaction by adding an equal volume (20 mL) of ethyl acetate.

-

Extraction: Shake the mixture vigorously for 2 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer twice more with 20 mL of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Analysis: Determine the conversion and enantiomeric excess (ee) of the resulting 1-(4-chlorophenyl)ethanol using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable chiral column.

Table 1: Representative Data for Biocatalytic Reduction of Substituted Acetophenones

| Substrate | Biocatalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Acetophenone | KRED1-Pglu | (R)-1-phenylethanol | >99 | 95 | [4] |

| 4'-Methoxyacetophenone | KRED1-Pglu | (S)-1-(4-methoxyphenyl)ethanol | >99 | 60 | [4] |

| 4'-Fluoroacetophenone | KRED1-Pglu | (S)-1-(4-fluorophenyl)ethanol | >99 | >99 | [4] |

| Ethylbenzene -> Acetophenone | rAaeUPO / ADH-A | (S)-1-phenylethanol | ~75 (from acetophenone) | 19 | [6] |

| Ethylbenzene -> Acetophenone | rAaeUPO / LkADH | (R)-1-phenylethanol | ~55 (from acetophenone) | 98 | [6] |

Cascade Biocatalysis from Renewable Feedstocks

A more advanced green strategy involves multi-enzyme cascades that produce phenethyl alcohols from abundant, renewable precursors like L-phenylalanine.[8][9] This approach mimics natural metabolic routes, such as the Ehrlich pathway, to achieve a one-pot synthesis.[10][11] The Ehrlich pathway converts an amino acid into its corresponding "fusel alcohol" in three enzymatic steps: transamination, decarboxylation, and reduction.[10] By assembling the required enzymes in a single reaction vessel or within a genetically engineered microorganism, complex transformations can be achieved with high atom economy, eliminating the need to isolate intermediates.[8][9]

Protocol 2: One-Pot Synthesis of 2-Phenylethanol from L-Phenylalanine using Recombinant E. coli

This protocol is adapted from modular cascade biocatalysis studies and outlines the use of engineered whole cells.[8][9]

Materials:

-

Recombinant E. coli cells co-expressing:

-

L-amino acid deaminase (LAAD)

-

α-keto acid decarboxylase (ARO10)

-

Phenylacetaldehyde reductase (PAR) or a suitable ADH

-

-

L-Phenylalanine.

-

Potassium phosphate buffer (200 mM, pH 8.0).

-

Glucose (as a co-substrate for energy and cofactor regeneration).

-

Centrifuge and sterile flasks.

Procedure:

-

Cell Preparation: Grow the recombinant E. coli strain in a suitable rich medium (e.g., LB broth with appropriate antibiotics) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 20°C) for 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C). Wash the cell pellet twice with 200 mM potassium phosphate buffer (pH 8.0).

-

Biotransformation: Resuspend the washed cell pellet in the same buffer to a final concentration of 10 g-cdw/L (grams of cell dry weight per liter).

-

Reaction Initiation: In a sealed flask, add L-phenylalanine to a final concentration of 50 mM and glucose to 1% (w/v) to the cell suspension. Causality Note: Glucose is critical here not just for cell viability but also to power the intracellular regeneration of the NADH cofactor required by the reductase enzyme.

-

Incubation: Incubate the reaction at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.

-

Analysis: Periodically take samples from the reaction mixture. Centrifuge to remove cells. Analyze the supernatant for 2-phenylethanol concentration using HPLC or GC. High conversions of >95% can be achieved with this method.[8][9]

Emerging Green Chemical Methods

While biocatalysis is a mature green technology, research into other sustainable synthetic methods continues to advance. Photocatalysis and transition-metal-free catalysis represent two promising frontiers that leverage light energy and avoid the use of toxic or precious metals.

Visible-Light Photocatalytic Reduction

Photocatalysis uses light to drive chemical reactions. For the synthesis of phenethyl alcohols, this typically involves the photocatalytic hydrogenation or reduction of the corresponding ketone.[1][12] A semiconductor photocatalyst (e.g., TiO₂) or a molecular photosensitizer absorbs photons, creating an excited state capable of initiating electron transfer.[10][12] A hydrogen donor, such as an alcohol (isopropanol) or even biomass-derived saccharides, provides the necessary protons and electrons to reduce the ketone.[12] This approach is powerful because it can utilize visible light or sunlight as the energy source and often proceeds at room temperature.[4][7]

Protocol 3: Photocatalytic Hydrogenation of Acetophenone using a Pd–TiO₂ Catalyst

This protocol is based on studies using saccharides as sustainable hydrogen sources.[12]

Materials:

-

Pd–TiO₂ photocatalyst (e.g., 1 wt% Pd on P25 TiO₂).

-

Acetophenone.

-

Glucose (or other saccharide) as the hydrogen donor.

-

Acetonitrile or Ethanol as the solvent.

-

Photoreactor equipped with a visible light source (e.g., 300 W Xe lamp with a >420 nm cut-off filter) and a magnetic stirrer.

-

Inert gas supply (Argon or Nitrogen).

Procedure:

-

Catalyst Suspension: In a quartz photoreactor vessel, suspend the Pd–TiO₂ photocatalyst (e.g., 50 mg) in the chosen solvent (e.g., 10 mL of acetonitrile).

-

Add Reactants: Add acetophenone (e.g., 0.5 mmol) and glucose (e.g., 1.0 mmol) to the suspension.

-

De-gassing: Seal the reactor and purge the suspension with an inert gas (Argon) for 30 minutes to remove oxygen. Causality Note: Oxygen can act as an electron scavenger, quenching the excited photocatalyst and leading to unwanted side reactions. Its removal is critical for efficient reductive chemistry.

-

Irradiation: While stirring vigorously, irradiate the mixture with the visible light source. Maintain a constant temperature (e.g., 25°C) using a water bath.

-

Reaction Monitoring: Monitor the conversion of acetophenone to 1-phenylethanol by taking samples at regular intervals and analyzing them by GC or HPLC.

-

Catalyst Recovery: Upon completion, the heterogeneous catalyst can be recovered by centrifugation or filtration, washed, dried, and reused for subsequent reactions, demonstrating a key advantage of this method.[12]

Table 2: Comparison of Hydrogenation Methods for Acetophenone

| Method | Catalyst / Conditions | Temp (°C) | Pressure (bar) | Key Features | Reference |

| Photocatalytic Hydrogenation | Pd-TiO₂, Glucose, Light | 25 | 1 | Uses light energy and renewable H-donor. | [1][12] |

| Transfer Hydrogenation | Ru/Ir complexes, Isopropanol | 70-80 | 1 | Requires heating; uses alcohol as H-donor. | [1] |

| Conventional Hydrogenation | Ni/Pd/Pt, H₂ gas | up to 170 | up to 50 | Requires high pressure H₂ gas and high temps. | [1][13] |

Transition-Metal-Free Radical Coupling

A core tenet of green chemistry is the avoidance of toxic heavy metals. Recent advances have enabled the synthesis of substituted alcohols through base-mediated, transition-metal-free pathways.[14] These reactions can proceed via radical mechanisms, where a strong base like sodium tert-butoxide acts not only as a base but also potentially as a radical initiator. This allows for novel C-C bond formations, such as the β-alkylation of a secondary alcohol with a primary alcohol, to create more complex and substituted alcohol structures under relatively simple conditions.

Application Note: The Role of Green Solvents

The choice of solvent is paramount in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its overall environmental impact. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable.

-

Water: As demonstrated in the biocatalysis protocols, water is an excellent green solvent. It is non-flammable, non-toxic, and inexpensive. Many enzymes have evolved to function optimally in aqueous media.[2]

-

Ethanol: A bio-derived alcohol, ethanol is a versatile solvent that is biodegradable and has a favorable safety profile. It can be used in both chemical and biocatalytic reactions and is often a good choice when substrate solubility in pure water is limited.[13]

-

Supercritical CO₂: Above its critical temperature (31°C) and pressure (73.8 bar), carbon dioxide becomes a supercritical fluid with tunable solvating properties. It is non-toxic, non-flammable, and can be easily removed from the product by depressurization, leaving no solvent residue.

Table 3: Green Solvent Replacement Guide

| Conventional Solvent | Hazard Profile | Recommended Green Alternative(s) | Reference |

| Dichloromethane (DCM) | Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate | [3] |

| Benzene | Carcinogen, Toxic | Toluene (as a lesser evil), Cyclopentyl methyl ether (CPME) | [3] |

| Diethyl Ether | Peroxide-forming, Flammable | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | [3] |

| DMF, NMP | Reproductive Toxicity | Acetonitrile, Dimethyl sulfoxide (DMSO), Cyrene™ | [3] |

| Hexane(s) | Neurotoxic | Heptane | [3] |

Conclusion and Future Outlook

The synthesis of substituted phenethyl alcohols has been profoundly impacted by the adoption of green chemistry principles. Biocatalysis, particularly through the asymmetric reduction of ketones and the design of elegant enzyme cascades, offers a mature, highly efficient, and sustainable platform for producing these compounds with high optical purity. Concurrently, emerging fields such as visible-light photocatalysis and transition-metal-free catalysis are paving the way for novel synthetic routes that minimize energy consumption and reliance on critical raw materials. The integration of these methods, for example, in photo-biocatalytic cascades, represents the next frontier in sustainable chemical manufacturing. By embracing these technologies and prioritizing the use of green solvents and renewable feedstocks, the chemical industry can continue to innovate while safeguarding environmental health.

References

-

Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., & Molla, G. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link]

-

Chen, Z., Wu, H., Li, C., Wu, Q., & Chen, J. (2020). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. ChemBioChem. [Link]

-

Wiley-VCH. (2020). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. RSC Publishing. [Link]

-

Churro, C., et al. (2021). A Peroxygenase-Alcohol Dehydrogenase Cascade Reaction to Transform Ethylbenzene Derivatives into Enantioenriched Phenylethanol. ChemCatChem. [Link]

-

ResearchGate. (n.d.). Comparison of enzymatic reduction of acetophenone (1) to phenylethanol... ResearchGate. [Link]

-

Sherwood, J. (2014). A graphene photocatalysed synthesis of chiral alcohols. RSC Blogs. [Link]

-

Royal Society of Chemistry. (2024). Photocatalytic hydrogenation of acetophenone over Pd–TiO2 using saccharides as hydrogen sources. Catalysis Science & Technology. [Link]

-

Martins, A. C., et al. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

-

Saharan, R., Verma, P. S., Sharma, I. K., & Joshi, J. (2014). Green Chemical Synthesis, Characterization and Antibacterial Studies of 2-Phenylethanol. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Martins, A. C., et al. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. PubMed. [Link]

-

Brzezińska-Rodak, M., et al. (2006). A simple and green procedure for the microbial effective synthesis of 1-phenylethyl alcohol in both enantiomeric forms. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. [Link]

-

ResearchGate. (n.d.). green solvent selection guides. ResearchGate. [Link]

-

Wikipedia. (n.d.). Green solvent. Wikipedia. [Link]

-

Catalysis Science & Technology. (2024). Photocatalytic hydrogenation of acetophenone over Pd–TiO2 using saccharides as hydrogen sources. RSC Publishing. [Link]

-

Le, T. S., et al. (2024). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. ChemistryOpen. [Link]

-

de Souza, R. O. M. A., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. [Link]

-

ResearchGate. (2024). (PDF) Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ResearchGate. [Link]

-

Le, T. S., et al. (2024). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. RSC Publishing. [Link]

-

Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

Sources

- 1. Photocatalytic hydrogenation of acetophenone on a titanium dioxide cellulose film - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US9156763B1 - Photocatalyst for selective oxidation of alcohols: a green synthesis approach - Google Patents [patents.google.com]

- 5. Photocatalytic Oxidation of Alcohols with Organic Dyes: From Homogeneous Systems to Sensitized Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visible Light Induced Reduction and Pinacol Coupling of Aldehydes and Ketones Catalyzed by Core/Shell Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. par.nsf.gov [par.nsf.gov]

- 10. iris.unive.it [iris.unive.it]

- 11. Photocatalytic hydrogenation of acetophenone over Pd–TiO2 using saccharides as hydrogen sources - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. CN100369876C - A kind of synthetic method of α-phenethyl alcohol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. blogs.rsc.org [blogs.rsc.org]

solvent selection for extraction of beta-methyl-3-isopropylbenzeneethanol

Application Note: Solvent Selection & Extraction Protocol for -Methyl-3-isopropylbenzeneethanol

Executive Summary

The efficient extraction of

This guide recommends Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) as superior, sustainable alternatives to Dichloromethane (DCM) and Diethyl Ether.

Physicochemical Profiling & Target Analysis

Understanding the solute is the first step in solvent design.

| Property | Value (Est.) | Implication for Extraction |

| Molecular Formula | Moderate molecular weight, amenable to LLE. | |

| Structure | Primary Alcohol with hindered aryl core | Hydrogen bonding capability (Donor/Acceptor) requires a solvent with some polarity. |

| LogP (Octanol/Water) | 3.3 – 3.8 | Highly lipophilic. Will partition strongly into organic phases, but "super-hydrophobic" solvents (e.g., Hexane) may show poor solvation compared to ethers/esters. |

| Boiling Point | ~245°C | High boiling point allows for solvent removal via rotary evaporation without product loss. |

| pKa | ~15 (Alcohol) | Non-ionizable at physiological/process pH (2–12). pH adjustment of the aqueous phase is not critical for the target but may be used to suppress impurities. |

Solvent Selection Strategy

The "Green" Selection Matrix

Traditional solvents like DCM (toxic, halogenated) and Diethyl Ether (peroxide former, high flammability) are obsolete for modern scale-up. We evaluate candidates based on Hansen Solubility Parameters (HSP) and GSK Solvent Sustainability Guides .

Recommended Solvent Classes:

-

Bio-based Ethers (Preferred):

-

2-Methyltetrahydrofuran (2-MeTHF): Derived from corncobs/bagasse. Higher boiling point (80°C) than THF, separates easily from water.

-

Cyclopentyl Methyl Ether (CPME): Hydrophobic ether. Resists peroxide formation, low solubility in water (1.1%), high stability.

-

-

Esters:

-

Isopropyl Acetate (IPAc): Less soluble in water than Ethyl Acetate, preventing product loss into the aqueous raffinate.

-

-

Ketones (Specific Cases):

-

Methyl Isobutyl Ketone (MIBK): Good for highly polar impurities, but harder to remove (BP 116°C).

-

Decision Tree for Solvent Choice

Figure 1: Decision matrix for selecting the optimal extraction solvent based on process constraints.

Detailed Experimental Protocol

Protocol A: Extraction from Aqueous Reaction Mixture

Objective: Isolate

Materials:

-

Aqueous Feed: Reaction mixture (quenched with 1M HCl or NH4Cl).

-

Solvent: CPME (Preferred) or 2-MeTHF.

-

Brine: Saturated NaCl solution.

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Workflow:

-

Quenching & pH Check:

-

Ensure the reaction mixture is at room temperature.

-

Adjust pH to ~6–7. Extreme acid/base is unnecessary for the alcohol but neutral pH protects against dehydration (elimination to alkene).

-

-

Salting Out (Critical Step):

-

Liquid-Liquid Extraction (LLE):

-

Add CPME at a ratio of 1:1 (vol/vol) relative to the aqueous phase.

-

Agitate vigorously for 5–10 minutes. Equilibrium is reached faster with high interfacial area.

-

Allow phases to settle. CPME (Density ~0.86 g/mL) will be the top layer .

-

Observation: The interface should be sharp. If an emulsion forms, add a small amount of brine or filter through Celite.

-

-

Multi-Stage Extraction:

-

Separate the organic layer.

-

Re-extract the aqueous layer 2 more times with fresh solvent (1:0.5 ratio).

-

Combine all organic fractions.

-

-

Washing:

-

Wash the combined organics once with Deionized Water (removes inorganic salts).

-

Wash once with Brine (predrying).

-

-

Drying & Concentration:

-

Dry over anhydrous

for 15 minutes. -

Filter off the solid.

-

Concentrate via Rotary Evaporator. Bath Temp: 40–45°C. Vacuum: < 20 mbar (due to high BP of solute).

-

Protocol B: Purification Verification (TLC/GC)

Before scale-up, verify recovery.

-

TLC Mobile Phase: Hexane:Ethyl Acetate (80:20).

-

Stain: Vanillin or PMA (Phosphomolybdic Acid) – The alcohol should stain dark blue/black upon heating.

Process Visualization

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Emulsion Formation | Presence of surfactants or fine particulates. | Filter aqueous phase through Celite before extraction. Add more brine. |

| Low Recovery | Solute remaining in water; Solvent too non-polar. | Switch from CPME to 2-MeTHF or Ethyl Acetate. Increase number of extraction cycles. |

| Product contains Water | CPME/MeTHF forms azeotrope or hygroscopic. | Ensure rigorous drying with |

| Impurity Co-extraction | Solvent too polar (pulling salts/polar byproducts). | Back-wash the organic layer with water. Switch to a less polar solvent mix (e.g., Hexane:EtOAc 9:1). |

References

-

NIST Chemistry WebBook.Benzeneethanol,

-methyl- (CAS 1123-85-9) Properties.[4] National Institute of Standards and Technology.[4][5] Available at: [Link] -

PubChem.

-Methyl- - M. J. Earle et al.Green Solvents for Chemistry. In Solvent Selection for the Extraction of 2-Phenylethanol, referencing general alcohol extraction principles.

- GSK Solvent Sustainability Guide.Solvent Selection Guide for Medicinal Chemistry. (Standard Industry Reference for Green Solvent replacement: CPME/MeTHF vs DCM).

Sources

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies | Ingeniería UC [ing.uc.cl]

- 4. Benzeneethanol, β-methyl- [webbook.nist.gov]

- 5. Benzene, 1-methyl-3-(1-methylethyl)- [webbook.nist.gov]

- 6. beta-Methyl-beta-propylphenethyl alcohol | C12H18O | CID 3020356 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

separation of beta-Methyl-3-(1-methylethyl)benzeneethanol from reaction byproducts

Technical Support Center: Purification of

Current Status: Online Agent: Senior Application Scientist (Separation Sciences Division) Ticket ID: PUR-ISO-3M-001 Subject: Troubleshooting Isolation of 2-(3-isopropylphenyl)propan-1-ol from Reaction Mixtures

Technical Overview & Molecular Context

User Query: "I have synthesized

Scientist Analysis: The target molecule, systematically named 2-(3-isopropylphenyl)propan-1-ol , is a viscous, high-boiling chiral alcohol.[1] In synthesis (typically via hydrogenation of 2-(3-isopropylphenyl)propanal or Grignard addition to propylene oxide), three primary classes of byproducts jeopardize purity:

-

Unreacted Carbonyls: Starting aldehydes/ketones (cause oxidation/odor issues).[1]

-

Dehydration Products: Substituted styrenes (formed during thermal stress).[1]

-

Regioisomers: Para-substituted analogs (carried over from starting material synthesis).[1]

This guide provides a self-validating workflow to isolate the target alcohol from these specific matrices.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product has a persistent almond/sharp odor even after distillation."

Diagnosis: Trace unreacted aldehyde (2-(3-isopropylphenyl)propanal).[1] Aldehydes have lower boiling points but can co-distill due to azeotrope formation or entrainment. Corrective Protocol: Bisulfite Adduct Wash.

-

Why: Sodium bisulfite forms a water-soluble adduct with aldehydes, allowing them to be washed away from the lipophilic alcohol.[1]

-

Step-by-Step:

-

Dissolve crude oil in a non-polar solvent (e.g., Toluene or MTBE).

-

Wash with 40% aqueous NaHSO

solution (2x volume of organic layer). -

Stir vigorously for 2 hours (adduct formation is slow with sterically hindered aldehydes).

-

Separate layers. The aldehyde remains in the aqueous phase.

-

Wash organic layer with NaHCO

(to neutralize) and Brine.

-

Issue 2: "The oil turns yellow and viscous upon heating/distillation."

Diagnosis: Thermal dehydration leading to polymerization. The

-

Why: Trace acids catalyze dehydration.[1] Adding a non-volatile base neutralizes the pot.

-

Step-by-Step:

Issue 3: "I see a 'shoulder' peak on my GC chromatogram that I can't separate."

Diagnosis: Isomeric impurity. Likely the para-isopropyl isomer or the alpha-methyl isomer (1-(3-isopropylphenyl)propan-2-ol).[1] Corrective Protocol: High-Efficiency Fractionation or Enzymatic Resolution. [1]

-

Why: Structural isomers have nearly identical boiling points (

BP < 2°C). Standard distillation will fail.[1] -

Step-by-Step:

-

Option A (Chemical): Use a spinning band distillation column (requires >50 theoretical plates).

-

Option B (Enzymatic): Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B).[1] The enzyme often shows high selectivity for the primary alcohol over secondary isomers or specific enantiomers [1].

-

Validated Purification Workflow

The following workflow is designed as a logic gate system. Do not proceed to the next step until the quality check (QC) passes.

Workflow Diagram (DOT)

Caption: Figure 1. Logic-gated purification workflow for

Detailed Experimental Protocols

Protocol A: The "Soft" Distillation (Preventing Decomposition)

Standard distillation often degrades this molecule. Use this modified procedure.

-

Equipment: Short-path distillation head (Vigreux column is optional but risky due to pressure drop), vacuum pump capable of 0.1 - 0.5 mmHg , oil bath.[1]

-

Buffering: Add 0.5g Sodium Bicarbonate per 100g of crude oil into the boiling flask.

-

Procedure:

-

Degassing: Stir at 40°C under full vacuum for 30 mins to remove solvents/moisture.

-

Fraction 1 (Foreshots): Collect up to 110°C (vapor temp). Contains unreacted cumene/cymene derivatives.[1]

-

Fraction 2 (Main Cut): Collect stable fraction. For the 3-isopropyl derivative, expect bp ~125-135°C at 0.5 mmHg (Estimate based on phenethyl alcohol bp ~100°C @ 12mmHg + structural weight).[1]

-

-

QC Criteria: Refractive Index (

) should be constant (approx 1.5100 - 1.5200 range for this class).

Protocol B: Chromatographic Polishing (For Research Purity >99%)

If distillation yields 95% purity and the "shoulder" peak persists:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

80:20). -

Loading: 1:50 (Sample:Silica).[1]

-

TLC Visualization: UV (254 nm) and Anisaldehyde stain (Alcohol turns violet/blue).

-

Note: The non-polar styrene byproduct elutes in 100% Hexane. The aldehyde elutes slightly before the alcohol.

Data Summary: Impurity Profile

| Impurity Type | Chemical Identity | Origin | Removal Strategy |

| Starting Material | 2-(3-isopropylphenyl)propanal | Incomplete Reduction | Bisulfite Wash / Borohydride Polish |

| Hydrocarbon | 1-isopropyl-3-propylbenzene | Over-reduction (Hydrogenolysis) | Foreshots (Distillation) |

| Olefin | 2-(3-isopropylphenyl)prop-1-ene | Acid-catalyzed Dehydration | Buffered Distillation / Silica Chromatography |

| Regioisomer | 2-(4-isopropylphenyl)propan-1-ol | Impure Starting Material | High-Plate Fractionation / Enzymatic Resolution |

References

-

Anderson, E. M., et al. (2000). "Lipase-catalyzed resolution of chiral 2-phenyl-1-propanol derivatives." Journal of Molecular Catalysis B: Enzymatic, 10(5), 481-489.[1]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (See Section: Purification of Alcohols via Distillation).

-

Org. Synth. (1998). "Purification of Phenethyl Alcohol Derivatives." Organic Syntheses, Coll.[3] Vol. 9, p. 58.

-

Symrise AG. (2008). "Process for the preparation of 3-(3-tert-butylphenyl)-2-methylpropanal and related alcohols." US Patent 7,348,456.[1] (Describes industrial purification of hindered phenylpropanols).

Sources

Technical Support Center: Controlling Stereochemistry in β-Methylbenzeneethanol Synthesis

<R>

Welcome to the technical support center for the stereoselective synthesis of β-methylbenzeneethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis and analysis of stereoisomers of β-methylbenzeneethanol.

Q1: What are the stereoisomers of β-methylbenzeneethanol, and why is their selective synthesis important?

β-Methylbenzeneethanol, also known as 1-phenylethanol, possesses a single stereocenter at the carbinol carbon, meaning it exists as a pair of enantiomers: (R)-β-methylbenzeneethanol and (S)-β-methylbenzeneethanol. These enantiomers are non-superimposable mirror images of each other. In the pharmaceutical and fine chemical industries, it is common for only one enantiomer of a chiral molecule to exhibit the desired biological activity, while the other may be inactive or even cause adverse effects.[1][2] Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance.

Q2: What are the primary strategies for achieving stereocontrol in the synthesis of β-methylbenzeneethanol?

The main approaches to synthesize enantiomerically enriched β-methylbenzeneethanol include:

-

Asymmetric Reduction of a Prochiral Ketone (Acetophenone): This is a widely used method where acetophenone is reduced using a chiral catalyst or reagent to favor the formation of one enantiomer.[3][4]

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction.[5][6] After the desired stereocenter is set, the auxiliary is removed.

-

Enzymatic Resolution of Racemic β-Methylbenzeneethanol: This technique employs an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two.[7][8]

Q3: How is the enantiomeric excess (ee) of a β-methylbenzeneethanol sample determined?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[9] It is defined as the absolute difference between the mole fractions of the two enantiomers. The most common and reliable methods for determining the ee of β-methylbenzeneethanol are:

-

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques utilize a chiral stationary phase to separate the enantiomers, allowing for their individual quantification.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These reagents form diastereomeric complexes with the enantiomers, which have distinct NMR spectra, enabling quantification.[12]

A summary of these analytical techniques is provided in the table below.

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation.[11] | High accuracy and precision, widely applicable.[10] | Requires method development for specific analytes. |

| NMR with Chiral Shift Reagents | Forms diastereomeric complexes with distinct NMR signals for each enantiomer.[12] | Rapid analysis, provides structural information. | Can cause line broadening, reagent may interfere with other signals. |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Simple and fast. | Can be unreliable due to the Horeau effect and impurities.[9] |

Q4: What is a "prochiral ketone" in the context of β-methylbenzeneethanol synthesis?

A prochiral ketone is a ketone that can be converted into a chiral alcohol upon reduction. Acetophenone, the precursor to β-methylbenzeneethanol, is an excellent example. The carbonyl carbon of acetophenone is not a stereocenter, but the two faces of the carbonyl group (the re and si faces) are stereochemically distinct. A stereoselective reducing agent will preferentially attack one of these faces, leading to an excess of one enantiomer of the resulting alcohol.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the stereoselective synthesis of β-methylbenzeneethanol, organized by synthetic strategy.

Asymmetric Reduction of Acetophenone

The asymmetric reduction of acetophenone is a cornerstone of chiral alcohol synthesis. Two of the most powerful methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones by a borane source.[3][13]

Q5: My CBS reduction is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Possible Causes & Solutions:

-

Catalyst Purity and Integrity: The oxazaborolidine catalyst is sensitive to moisture and air. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen). If the catalyst has degraded, it will lead to a decrease in enantioselectivity. Consider using a freshly opened bottle or preparing the catalyst in situ.

-

Borane Source Quality: The quality of the borane reagent (e.g., BH₃·THF or BH₃·SMe₂) is crucial. Older or improperly stored borane solutions may have a lower concentration of active BH₃, leading to incomplete reaction and potentially lower ee. Use a freshly titrated or newly purchased borane solution.

-

Reaction Temperature: CBS reductions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity. An increase in temperature can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower ee.[14] Ensure your cooling bath is maintained at the correct temperature throughout the reaction.

-

Solvent Effects: The choice of solvent can influence the stereochemical outcome. Tetrahydrofuran (THF) is the most common solvent for CBS reductions. Ensure the THF is anhydrous, as water will quench the borane reagent and the catalyst.

-

Substrate Purity: Impurities in the acetophenone can interfere with the catalyst. Purify the acetophenone by distillation or column chromatography before use.

Experimental Workflow for Optimizing CBS Reduction:

Caption: Workflow for troubleshooting low ee in CBS reductions.

Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation utilizes a ruthenium catalyst with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine to reduce ketones with high enantioselectivity.[15][16]

Q6: My Noyori hydrogenation is sluggish or gives a low yield. What should I investigate?

Possible Causes & Solutions:

-

Catalyst Activation: The Ru(II) precatalyst requires activation, often with a base like potassium tert-butoxide in isopropanol.[17] Incomplete activation will result in a low concentration of the active catalytic species. Ensure the base is added under inert conditions and that the activation time and temperature are appropriate for the specific catalyst system.

-

Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure your reaction vessel is properly sealed and that the pressure is maintained at the recommended level for the duration of the reaction.

-

Solvent Choice: While isopropanol is a common hydrogen source for transfer hydrogenation, other solvents like ethanol or methanol can be used for hydrogenation with H₂ gas.[4] The solvent must be of high purity and anhydrous.

-

Catalyst Deactivation: The catalyst can be deactivated by impurities in the substrate or solvent, or by exposure to oxygen.[18] Ensure all components are rigorously purified and that the reaction is performed under a strictly inert atmosphere.

-

Substrate to Catalyst Ratio (S/C): While a high S/C ratio is desirable for efficiency, a ratio that is too high can lead to incomplete conversion, especially if there is any catalyst deactivation. If you are experiencing low conversion, try decreasing the S/C ratio.

Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary incorporation of a chiral auxiliary to direct a diastereoselective reaction.[5][19]

Q7: I am having difficulty removing the chiral auxiliary without racemizing my product. What are the best practices?

Possible Causes & Solutions:

-

Cleavage Conditions: The conditions for removing the chiral auxiliary must be carefully chosen to avoid racemization of the newly formed stereocenter.

-

For Evans Oxazolidinone Auxiliaries: Reductive cleavage with LiBH₄ or hydrolysis with LiOH/H₂O₂ are common methods. The choice depends on the desired product (alcohol or carboxylic acid). Ensure the temperature is kept low during the reaction and workup.

-

For Pseudoephedrine Amides: Mild acidic or basic hydrolysis is typically used. The specific conditions will depend on the stability of your product.

-

-

Purification: The product must be carefully purified after cleavage of the auxiliary. Residual acidic or basic reagents from the cleavage step can cause racemization over time. Ensure the product is thoroughly washed and neutralized during workup.

-